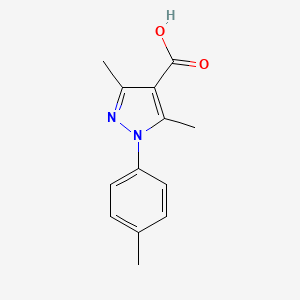![molecular formula C14H13F3N2O B2392245 N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1280975-61-2](/img/structure/B2392245.png)
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide” is a compound that contains a trifluoromethyl group . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . Recent advances in trifluoromethylation of carbon-centered radical intermediates have also been reported .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often introduced through trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . They are valuable synthetic targets and are used in the construction of fluorinated pharmacons .Applications De Recherche Scientifique
Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
- Application Summary : These compounds are described as potent antimicrobial agents. They are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
- Results or Outcomes : These compounds eradicated preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin. The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Trifluoromethyl Ketones
- Application Summary : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
- Methods of Application : The methods available for their synthesis are discussed in the source, but the exact details are not provided in the search results .
- Results or Outcomes : The source provides illustrative examples of their application as key intermediates in medicinal chemistry .
Flutamide Related Compound B
- Application Summary : This compound is a related compound to Flutamide, which is an antiandrogen drug primarily used to treat prostate cancer. It’s not clear from the search results what the specific applications of this related compound are .
- Methods of Application : The exact methods of application or experimental procedures are not detailed in the search results .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the search results .
Trifluoromethyl Ketones
- Application Summary : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Methods of Application : The methods available for their synthesis are discussed in the source, but the exact details are not provided in the search results .
- Results or Outcomes : The source provides illustrative examples of their application as key intermediates in medicinal chemistry .
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)11-4-2-10(3-5-11)8-12(20)19-13(9-18)6-1-7-13/h2-5H,1,6-8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNRUAKCIHBQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392162.png)
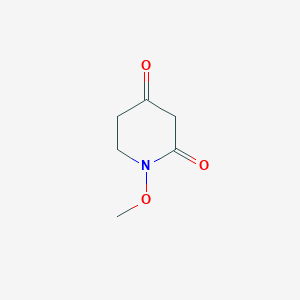
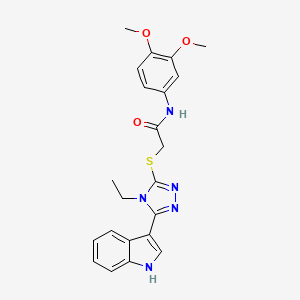
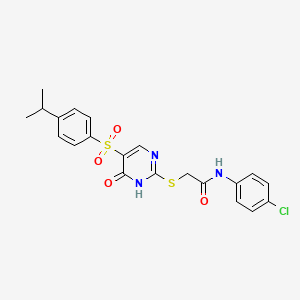
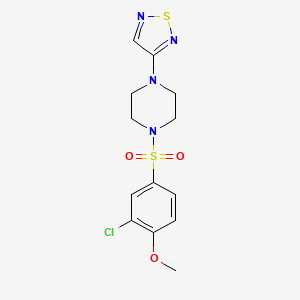
![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)
![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)
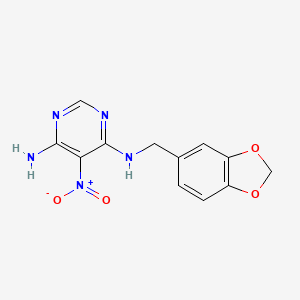
![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)
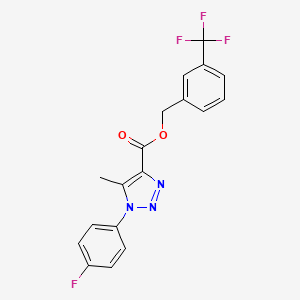
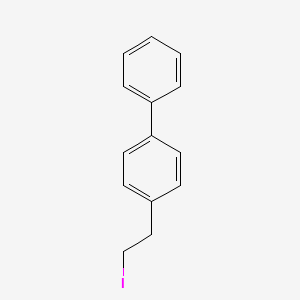
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)
